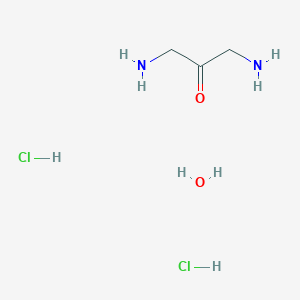

1,3-Diaminoacetone dihydrochloride monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

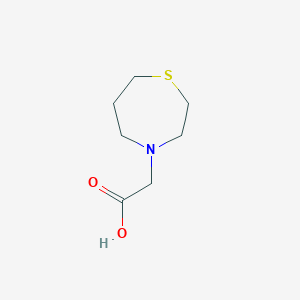

Molecular Structure Analysis

The molecular formula of 1,3-Diaminoacetone dihydrochloride monohydrate is C3H12Cl2N2O2. It has a molecular weight of 179.04 g/mol . The compound’s structure includes a diamine structure, which allows it to act as a crosslinking agent.Chemical Reactions Analysis

This compound could be useful for the preparation of oxazoles and oxazolones . Its diamine structure allows it to act as a crosslinking agent, enabling the linking of protein molecules together.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 179.04 g/mol, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . The compound has a complexity of 46.8 and a topological polar surface area of 70.1 Ų .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

1,3-Diaminoacetone dihydrochloride monohydrate showcases intriguing reactivity in chemical syntheses. For instance, its derivative, 1,3-dihydroxyacetone, participates in the formation of racemic oxazolidine- and oxazoline-type spiro[4.4]nonanes through reactions with potassium (thio)cyanate and cyanamide. Interestingly, 1,3-diaminoacetone specifically yields spiro-bisimidazolidinethione along with monocyclic by-products under similar conditions. The unique reactivity of this compound derivatives opens pathways to various bicyclic carbamates, thiocarbamates, ureas, and thioureas, highlighting its potential in synthetic organic chemistry (Saul et al., 2000).

Biochemical Applications

1,3-Dichloroacetone, a closely related compound, has been leveraged for the synthesis of complex, multicyclic peptides. It selectively links free cysteine side chains with an acetone-like bridge, demonstrating its utility in the creation of novel bicyclic dimeric peptides. These peptides exhibit remarkable proteolytic stability, maintaining their integrity even after prolonged exposure to human serum. This showcases the compound's potential in the field of peptide therapeutics and biochemical research (Lin et al., 2020).

Mecanismo De Acción

The mechanism of action of DADH is primarily based on its ability to act as a crosslinking agent due to its diamine structure. This allows researchers to link protein molecules together, aiding in the study of protein-protein interactions and protein complex formation.

Propiedades

IUPAC Name |

1,3-diaminopropan-2-one;hydrate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O.2ClH.H2O/c4-1-3(6)2-5;;;/h1-2,4-5H2;2*1H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGWIZCBVTVWAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CN)N.O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597912 |

Source

|

| Record name | 1,3-Diaminopropan-2-one--hydrogen chloride--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

207226-24-2 |

Source

|

| Record name | 1,3-Diaminopropan-2-one--hydrogen chloride--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,7R,8aS)-7-hydroxy-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1370159.png)

![5-Dichloromethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1370170.png)

![2-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1370178.png)